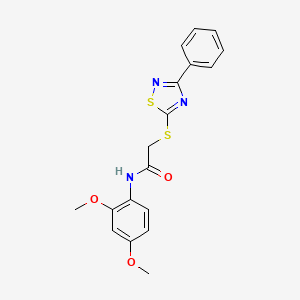

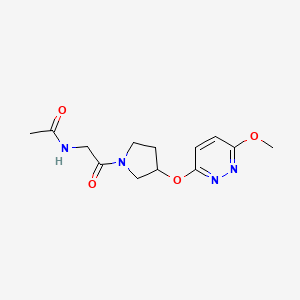

N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide, also known as MPPA, is a chemical compound that has been studied for its potential applications in scientific research. MPPA is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has identified various pyridine and pyrimidinone derivatives, synthesized using related chemical structures, which exhibit significant antimicrobial properties. For instance, a study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents starting from citrazinic acid. These compounds showed good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan, A. et al., 2012).

Synthesis Techniques

Innovative synthesis techniques for creating heterocyclic compounds, which are crucial in the development of new pharmaceuticals, have been explored. Cho et al. (2003) described a one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones, highlighting an efficient route for producing these compounds with potential for diverse applications, including medicinal chemistry (Cho, S. et al., 2003).

Insecticidal Properties

Compounds with pyridine derivatives have been investigated for their insecticidal properties. Bakhite et al. (2014) synthesized five pyridine derivatives and assessed their toxicity against cowpea aphid, revealing that one of the compounds had approximately four times the insecticidal activity of acetamiprid, a commercial insecticide (Bakhite, E. A. et al., 2014).

Catalysis and Organic Synthesis

Research into the catalytic properties and applications in organic synthesis of related compounds includes the development of diastereomerically pure pyrrolidin-2-ones, showcasing the versatility of these chemical structures in synthesizing biologically active compounds. Galeazzi et al. (1996) explored the oxidative cyclization of specific acetamides, leading to the creation of 1,3,4-trisubstituted pyrrolidin-2-ones, demonstrating the compounds' potential in the synthesis of biologically active amino acids (Galeazzi, R. et al., 1996).

Anticancer and Toxicity Modification

Modification of similar chemical structures to improve anticancer effects and reduce toxicity has been a focus of recent studies. Wang et al. (2015) modified a compound by replacing the acetamide group with an alkylurea moiety, resulting in derivatives with potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity (Wang, X. et al., 2015).

Propriétés

IUPAC Name |

N-[2-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c1-9(18)14-7-13(19)17-6-5-10(8-17)21-12-4-3-11(20-2)15-16-12/h3-4,10H,5-8H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFBWABGAZLSIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2692119.png)

![Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692120.png)

![8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2692126.png)

![12-Chloro-10-(piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2692128.png)

![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692129.png)

![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2692135.png)

![N-cyclohexyl-3-[1-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2692138.png)